Trichlorfon

描述

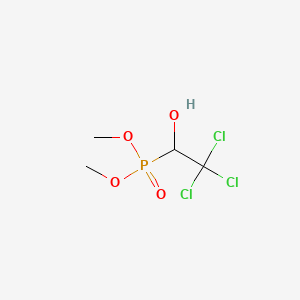

This compound is a phosphonic ester that is dimethyl phosphonate in which the hydrogen atom attched to the phosphorous is substituted by a 2,2,2-trichloro-1-hydroxyethyl group. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an agrochemical, an EC 3.1.1.8 (cholinesterase) inhibitor, an anthelminthic drug and an insecticide. It is an organic phosphonate, a phosphonic ester and an organochlorine compound.

Metrifonate or this compound is an irreversible organophosphate acetylcholinesterase inhibitor. It is a prodrug which is activated non-enzymatically into 2,2-dichlorovinyl dimethyl phosphate.

This compound is a synthetic organochlorophosphate compound and organophosphate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a white crystalline or colorless to yellow or pink waxy solid, and exposure occurs by inhalation, ingestion, or contact.

This compound is an organophosphate insecticide used to control cockroaches, crickets, silverfish, bedbugs, fleas, cattle grubs, flies, ticks, leafminers and leaf-hoppers. It is applied to vegetable, fruit and field crops; livestock; ornamental and forestry plantings; in agricultural premises and domestic settings; in greenhouses, and for control of parasites of fish in designated aquatic environments. It is also used for treating domestic animals for control of internal parasites. This compound is a selective insecticide, meaning that it kills selected insects, but spares many or most other organisms. This compound is toxic to target insects through direct applications and by ingestion. In other words, it works both by contact and stomach poison action. This compound acts by interfering with an essential nervous system enzyme, cholinesterase.

An organochlorophosphate cholinesterase inhibitor that is used as an insecticide for the control of flies and roaches. It is also used in anthelmintic compositions for animals. (From Merck, 11th ed)

See also: Atropine; this compound (component of); Oxfendazole; this compound (component of); Mebendazole; this compound (component of) ... View More ...

Structure

3D Structure

属性

IUPAC Name |

2,2,2-trichloro-1-dimethoxyphosphorylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl3O4P/c1-10-12(9,11-2)3(8)4(5,6)7/h3,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFACJZMKEDPNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C(C(Cl)(Cl)Cl)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl3O4P | |

| Record name | TRICHLORFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021389 | |

| Record name | Trichlorfon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichlorfon is a white crystalline solid. It is a wettable powder. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a pesticide., White solid; [Merck Index] White solid; Formulated as soluble powder and granular products; [Reference #2] | |

| Record name | TRICHLORFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorfon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

212 °F at 0.1 mmHg (NTP, 1992), BP: 100 °C at 0.1 mm Hg | |

| Record name | TRICHLORFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorfon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992), In water, 1.20X10+5 mg/L at 25 °C, Soluble in benzene, ethanol; sparsely soluble in diethyl ether and petroleum ether, Solubility: 152 g/kg in benzene; 299 g/kg in dichloromethane; 200 g/kg in isopropanol; 30 g/kg in toluene, Soluble in benzene, chloroform, ether; insoluble in oils, Very soluble in methylene chloride; freely soluble in acetone, alcohol, chloroform, ether; soluble in benzene; very slightly soluble in hexane, pentane, carbon tetrachloride, diethyl ether | |

| Record name | TRICHLORFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorfon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.73 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.73 g/cu cm at 20 °C | |

| Record name | TRICHLORFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorfon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7.8e-06 mmHg at 68 °F (NTP, 1992), 0.0000078 [mmHg], 7.8X10-6 mm Hg at 20 °C | |

| Record name | TRICHLORFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorfon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trichlorfon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... Impurities are 2,2-dichlorovonyl dimethyl phosphate: dichlorvos (0-0.2%), trichloroacetaldehyde (0-0.05%), dichloroacetaldehyde (0-0.03%), methyl hydrogen 2,2,2-trichloro-1-hydroxyethylphosphonate; demethyl trichlorfon (0-0.03%), and water (less than 0.3%). The technical product also contains phosphoric acid, 2,2,2-trichloro-1-hydroxyethylphosphoric acid, and dimethyl phosphite. | |

| Record name | Trichlorfon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, White, crystalline solid, Colorless crystals | |

CAS No. |

52-68-6, 56042-26-3, 56042-27-4 | |

| Record name | TRICHLORFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlorfon [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metrifonate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056042263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metrifonate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056042274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metrifonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11473 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRICHLORFON | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metrifonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trichlorfon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorfon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METRIFONATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MVY4KU98F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METRIFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBF2DG4G2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METRIFONATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37VCQ9C0OG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trichlorfon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

181 to 183 °F (NTP, 1992), 82.2 °C | |

| Record name | TRICHLORFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorfon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Trichlorfon as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trichlorfon, an organophosphate insecticide, exerts its biological effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's action. A key aspect of its bioactivity is its non-enzymatic conversion to the more potent inhibitor, dichlorvos (B1670471) (DDVP), which acts as the ultimate toxicant. This document elucidates the signaling pathway of AChE inhibition, presents quantitative kinetic data, and provides detailed experimental protocols for the assessment of these interactions. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Introduction

This compound [(2,2,2-trichloro-1-hydroxyethyl) phosphonate] is a widely used organophosphate pesticide and veterinary drug.[1] Its efficacy stems from its ability to disrupt nerve function by inhibiting acetylcholinesterase (AChE).[2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses and neuromuscular junctions. Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of cholinergic receptors, which can lead to paralysis and death in target organisms.[2] A critical feature of this compound's mechanism of action is its role as a prodrug; it undergoes a chemical transformation to form dichlorvos (2,2-dichlorovinyl dimethyl phosphate), a much more potent AChE inhibitor.[3][4] Understanding the kinetics and molecular interactions of both this compound and dichlorvos with AChE is essential for assessing its toxicological profile and for the development of potential antidotes.

The Signaling Pathway of Acetylcholinesterase Inhibition by this compound

The inhibitory action of this compound on AChE is a multi-step process that begins with the conversion of this compound to its active metabolite, dichlorvos. This is followed by the interaction of dichlorvos with the active site of AChE, leading to the formation of a stable, phosphorylated enzyme that is catalytically inactive. This inhibited enzyme can then undergo one of two competing processes: spontaneous reactivation or "aging."

Figure 1: Signaling pathway of acetylcholinesterase inhibition by this compound.

The process unfolds as follows:

-

Conversion to Dichlorvos: In an aqueous environment, this compound undergoes a non-enzymatic dehydrochlorination to form dichlorvos. This reaction is pH-dependent, with the rate of conversion increasing with alkalinity.[4]

-

Phosphorylation of Acetylcholinesterase: Dichlorvos, the active inhibitor, then interacts with the active site of AChE. The phosphorus atom of dichlorvos is electrophilic and is attacked by the nucleophilic hydroxyl group of a serine residue in the enzyme's active site. This results in the formation of a stable, covalent phosphate-ester bond, rendering the enzyme phosphorylated and catalytically inactive.[5]

-

Aging: The phosphorylated AChE complex can undergo a process called "aging." This involves the dealkylation of one of the methyl groups from the phosphate (B84403) moiety. The aged enzyme is even more stable and is resistant to reactivation by standard oxime antidotes.[6][7]

-

Spontaneous Reactivation: In the absence of aging, the phosphorylated enzyme can slowly undergo hydrolysis, leading to the spontaneous reactivation of AChE. However, this process is generally slow.[6][7]

-

Oxime-Mediated Reactivation: In cases of poisoning, nucleophilic agents such as oximes (e.g., pralidoxime) can be administered. These compounds can displace the organophosphate from the serine residue, thereby reactivating the enzyme. This therapeutic intervention is only effective before the aging process occurs.

Quantitative Data on Inhibitor-Enzyme Interactions

The interaction between this compound, its active metabolite dichlorvos, and acetylcholinesterase can be quantified through various kinetic parameters. These values are crucial for understanding the potency and duration of inhibition.

| Parameter | Compound | Enzyme Source | Value | Reference |

| IC50 | Dichlorvos | Crassostrea gigas (Gill) | 1.08 µM | [8] |

| Spontaneous Reactivation Rate (ks) | Dichlorvos | Human (Erythrocyte) | 0.85 h⁻¹ | [7] |

| Dichlorvos | Rat (Erythrocyte) | 0.347 h⁻¹ | [7] | |

| Dichlorvos | Sheep | 0.133 - 0.323 h⁻¹ | [6] | |

| Dichlorvos | Cattle | 0.133 - 0.323 h⁻¹ | [6] | |

| Dichlorvos | Pig | 0.133 - 0.323 h⁻¹ | [6] | |

| This compound | Human | 0.012 h⁻¹ | [7] | |

| Aging Rate (ka) | Dichlorvos | Human | 3.9 h (half-time) | [7] |

| Dichlorvos | Cattle | 0.013 - 0.021 h⁻¹ | [6] | |

| Dichlorvos | Sheep | 0.013 - 0.021 h⁻¹ | [6] | |

| Dichlorvos | Pig | 0.013 - 0.021 h⁻¹ | [6] |

Note: Data for Ki, kon, and koff for this compound and dichlorvos are not consistently reported in the literature, reflecting the rapid and irreversible nature of the inhibition by dichlorvos, which makes precise determination of these equilibrium and rate constants challenging.

Experimental Protocols

The following protocols provide a framework for the in vitro assessment of AChE inhibition by this compound and its metabolites.

Ellman's Assay for Acetylcholinesterase Activity

This spectrophotometric method is widely used to measure AChE activity.

Figure 2: Workflow for the Ellman's assay to determine AChE activity.

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in phosphate buffer

-

10 mM Acetylthiocholine iodide (ATCI) in deionized water

-

Acetylcholinesterase (e.g., from electric eel or human erythrocytes)

-

This compound and/or Dichlorvos solutions of varying concentrations

-

Spectrophotometer (plate reader or cuvette-based)

Procedure:

-

Reaction Mixture Preparation: In a microplate well or a cuvette, add in the following order:

-

Phosphate buffer

-

DTNB solution

-

AChE solution

-

Inhibitor solution (this compound or dichlorvos) or solvent for the control.

-

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the ATCI solution to start the enzymatic reaction.

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the AChE activity.

-

Data Analysis: Calculate the rate of reaction for both the control and the inhibitor-treated samples. The percentage of inhibition can be determined using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of control reaction)] x 100

Determination of the Bimolecular Rate Constant (ki)

The bimolecular rate constant (ki) is a measure of the potency of an irreversible inhibitor.

Procedure:

-

Perform the Ellman's assay as described above with varying concentrations of the inhibitor (dichlorvos).

-

For each inhibitor concentration, measure the AChE activity at different pre-incubation times.

-

Plot the natural logarithm of the percentage of remaining AChE activity against the pre-incubation time for each inhibitor concentration. The slope of this line is the pseudo-first-order rate constant (kobs).

-

Plot kobs against the inhibitor concentration. The slope of this second plot is the bimolecular rate constant (ki).

Measurement of the Aging Rate (ka)

Procedure:

-

Inhibit AChE with a high concentration of dichlorvos for a sufficient time to ensure complete inhibition.

-

Remove the excess inhibitor by methods such as dialysis or gel filtration.

-

At various time points after the removal of the inhibitor, take aliquots of the inhibited enzyme solution.

-

To each aliquot, add an oxime reactivator (e.g., pralidoxime) at a concentration known to cause maximal reactivation.

-

Measure the reactivated AChE activity using the Ellman's assay.

-

The rate of loss of the ability to be reactivated corresponds to the aging rate. Plot the natural logarithm of the reactivatable enzyme activity against time. The negative of the slope of this line is the aging rate constant (ka).

Conclusion

This compound's mechanism of action as an acetylcholinesterase inhibitor is a complex process that is critically dependent on its conversion to the more potent metabolite, dichlorvos. The irreversible inhibition of AChE by dichlorvos, and the subsequent aging of the inhibited enzyme, are key to its toxicity. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and professionals to further investigate the nuances of these interactions. A thorough understanding of this mechanism is fundamental for the development of more effective and safer pesticides, as well as for the design of improved therapeutic strategies for organophosphate poisoning.

References

- 1. This compound (EHC 132, 1992) [inchem.org]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metrifonate (this compound): a review of the pharmacology, pharmacokinetics and clinical experience with a new acetylcholinesterase inhibitor for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metrifonate induces cholinesterase inhibition exclusively via slow release of dichlorvos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tecan.com [tecan.com]

- 6. Spontaneous reactivation and aging kinetics of acetylcholinesterase inhibited by dichlorvos and diazinon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The effect of dichlorvos treatment on butyrylcholinesterase activity and lipid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical development and early scientific studies of Trichlorfon

An In-depth Technical Guide to the Historical Development and Early Scientific Studies of Trichlorfon

Introduction

This compound, a synthetic organophosphate compound, emerged in the mid-20th century as a significant broad-spectrum insecticide and anthelmintic. Its development marked a key period in the advancement of chemical pest control. This technical guide provides a comprehensive overview of its historical discovery, initial synthesis, and the foundational scientific studies that characterized its mechanism of action, toxicological profile, and environmental behavior. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the origins and early scientific evaluation of this compound.

Historical Development

Discovery and Synthesis

This compound, chemically known as dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate, was first synthesized in 1952 by W. Lorenz of Bayer AG.[1] The synthesis was independently described by Barthel and colleagues in 1954.[1] The primary method of production, which remains fundamental to its commercial synthesis, involves the exothermic condensation reaction of dimethyl phosphite (B83602) with chloral (B1216628) (trichloroacetaldehyde).[1][2]

Commercial production and introduction of this compound as an insecticide began in 1952.[1][3] It was marketed under various trade names, including Dipterex®, Dylox®, and Neguvon®.[4] Its initial applications were extensive, covering the control of insect pests in field and fruit crops, forestry, and public health settings.[3] It was also developed for veterinary use to control endo- and ectoparasites in domestic animals and, under the generic name Metrifonate, for treating schistosomiasis in humans.[1][3]

Early Formulations

From its early days, this compound was made available in a variety of formulations to suit its wide range of applications. These included soluble powders (50%, 80%, 95%), emulsifiable concentrates (50%), dusts (4%, 5%), granules (1%, 2.5%, 5%), and ultra-low volume (ULV) concentrates.[1][4]

Early Scientific Studies

Mechanism of Action: Acetylcholinesterase Inhibition

Early research quickly identified this compound as an organophosphate acetylcholinesterase (AChE) inhibitor.[2][5] The primary mode of action involves the inhibition of AChE, an enzyme critical for the normal functioning of the nervous system in both insects and mammals.[5] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at nerve synapses, causing continuous nerve stimulation, which results in paralysis and eventual death of the organism.[5][6]

A key finding from early studies was that this compound itself is a prodrug.[1][7] In physiological and alkaline conditions, it undergoes a non-enzymatic conversion via dehydrochlorination to the more potent AChE inhibitor, 2,2-dichlorovinyl dimethyl phosphate (B84403) (DDVP), commonly known as dichlorvos.[1][8] This conversion is considered responsible for a significant portion of its biological activity.[9]

Early Toxicological Profile

Toxicological studies were essential in characterizing the safety profile of this compound. Early investigations focused on acute and short-term toxicity in various animal models.

2.2.1 Acute Toxicity this compound was classified as moderately toxic based on acute toxicity studies.[1] The median lethal dose (LD50) was determined for several species and routes of exposure.

Table 1: Acute Toxicity of Technical this compound in Laboratory Animals

| Species | Route | LD50 (mg/kg body weight) | Citation |

|---|---|---|---|

| Rat | Oral | 400 - 800 | [1] |

| Rat | Dermal | > 2000 | [1] |

| Mouse | Oral | 300 - 860 | [8] |

| Dog | Oral | 400 - 420 | [8] |

| Rabbit | Oral | 160 | [8] |

| Rabbit | Dermal | 1500 - >2100 |[8] |

2.2.2 Short-Term Toxicity and No-Observed-Effect Levels (NOELs) Short-term studies were conducted to determine the effects of repeated exposure and to establish NOELs, primarily based on the inhibition of cholinesterase activity in plasma, erythrocytes, or the brain.

Table 2: No-Observed-Effect Levels (NOELs) from Early Short-Term Studies

| Species | Study Duration | NOEL | Basis of Effect | Citation |

|---|---|---|---|---|

| Rat | 16 weeks | 100 mg/kg diet | Cholinesterase Activity | [1][3] |

| Dog | 4 years | 50 mg/kg diet | Cholinesterase Activity | [1][3] |

| Monkey | 26 weeks | 0.2 mg/kg body weight | Cholinesterase Activity |[1][3] |

2.2.3 Reproductive and Teratogenic Effects Early studies raised concerns about potential reproductive and teratogenic effects, though often at maternally toxic doses. A single oral dose of 80 mg/kg in rats on day 13 of gestation was found to produce teratogenic effects.[1][8] A three-generation study in rats showed that a dose of approximately 150 mg/kg/day led to a significant decrease in pregnancy rates.[8]

2.2.4 Mutagenicity In vitro studies indicated that this compound could induce unscheduled DNA synthesis, sister chromatid exchanges, and chromosomal aberrations in mammalian cells.[1] Results from various mutagenicity tests were mixed, depending on the test system and the purity of the compound.[1][8]

Early Environmental Fate Studies

Initial environmental studies focused on the persistence of this compound in soil and water.

-

Soil: this compound was found to degrade rapidly in aerobic soils, with a reported half-life ranging from 3 to 27 days.[4]

-

Water: Its stability in water was shown to be highly pH-dependent. In acidic media (pH 1-5), it is relatively stable with a half-life of 526 days at 20°C.[1] However, in neutral to alkaline media, it rapidly converts to dichlorvos.[1] The half-life for this conversion at pH 7 was reported to be 27 hours, decreasing to just 3 hours at pH 8.[1]

Table 3: Aquatic Toxicity of this compound

| Species | Test Duration | LC50 | Citation |

|---|---|---|---|

| Rainbow Trout | 96-hour | 1.4 mg/L | [8] |

| Bluegill | 96-hour | 0.26 mg/L | [8] |

| Daphnia | 48-hour | 0.18 mg/L | [8] |

| Stoneflies | 96-hour | 0.01 mg/L |[8] |

Experimental Protocols

Synthesis of this compound

The foundational synthesis involves the direct reaction of dimethyl phosphite with chloral.

-

Reactants: Dimethyl phosphite and anhydrous chloral (trichloroacetaldehyde).

-

Procedure: Dimethyl phosphite is added dropwise to chloral in a reaction vessel.[10][11] The reaction is exothermic, and the temperature is typically controlled to stay within a range of 70°C to 95°C.[10][11]

-

Reaction Completion: After the addition is complete, the mixture is stirred and maintained at the reaction temperature to ensure complete conversion.[10][11]

-

Purification: The resulting crude this compound is then purified. A common early method involved washing the product with warm water (65-70°C), followed by cooling crystallization at 0-5°C, and subsequent separation (e.g., centrifugation) and drying to yield the final crystalline product.[10][11]

References

- 1. This compound (EHC 132, 1992) [inchem.org]

- 2. This compound (Ref: OMS 800) [sitem.herts.ac.uk]

- 3. This compound (HSG 66, 1991) [inchem.org]

- 4. idc-online.com [idc-online.com]

- 5. Understanding the Use and Effects of this compound Insecticide in Agriculture [cnagrochem.com]

- 6. This compound | C4H8Cl3O4P | CID 5853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metrifonate - Wikipedia [en.wikipedia.org]

- 8. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. CN102464674B - Preparation method of this compound - Google Patents [patents.google.com]

- 11. CN102464674A - Preparation method of this compound raw pesticide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Degradation Pathways of Trichlorfon and the Formation of Dichlorvos

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological degradation pathways of the organophosphate insecticide trichlorfon, with a specific focus on its conversion to the more potent acetylcholinesterase inhibitor, dichlorvos (B1670471). This document synthesizes key research findings on the factors influencing these transformations, detailed experimental protocols for their analysis, and quantitative data to support further research and development.

Introduction

This compound (O,O-dimethyl-(2,2,2-trichloro-1-hydroxyethyl)phosphonate) is a broad-spectrum organophosphate insecticide used in agriculture, horticulture, and veterinary medicine.[1][2][3] Its biological activity is largely attributed to its non-enzymatic conversion into dichlorvos (2,2-dichlorovinyl dimethyl phosphate), a more potent and toxic compound.[1][4] Understanding the degradation pathways of this compound and the kinetics of dichlorvos formation is critical for assessing its environmental fate, toxicological risk, and for the development of effective analytical and remediation strategies.

Abiotic Degradation of this compound

The primary abiotic degradation pathway for this compound is hydrolysis, which is significantly influenced by pH and temperature. The conversion of this compound to dichlorvos is not a simple hydrolysis reaction but rather a dehydrochlorination that occurs in aqueous solutions.[5]

Influence of pH

The rate of this compound degradation and the subsequent formation of dichlorvos are highly dependent on the pH of the medium.[5] In acidic conditions, this compound is relatively stable, while in neutral to alkaline conditions, its degradation to dichlorvos is rapid.[1][5]

Table 1: Effect of pH on this compound Degradation and Dichlorvos Formation

| pH | Temperature (°C) | This compound Half-Life | Maximum Dichlorvos Formed (%) | Reference |

| 1-5 | 20 | 526 days | - | [1] |

| 5 | 25 | 104 days | 2.1 | [5] |

| 7 | 25 | 34 hours | 25 | [5] |

| 8.5 | - | Rapid loss (<8 h) | 56 (peaked at 8 h) | [5] |

| 9 | 25 | 31 minutes | 52 | [5] |

Influence of Temperature

Temperature plays a crucial role in the degradation kinetics of this compound. Higher temperatures generally accelerate the conversion to dichlorvos.

Table 2: Pseudo-First-Order Rate Constants for this compound to Dichlorvos Conversion at pH 8.0

| Temperature (°C) | Pseudo-First-Order Rate Constant (kψ, s⁻¹) |

| 25 | 2.6 x 10⁻⁶ |

| 35 | 7.4 x 10⁻⁶ |

| 45 | 2.5 x 10⁻⁵ |

Data from a kinetic study of the alkaline rearrangement of this compound.[6]

An Arrhenius treatment of this data yielded an activation energy (Ea) of 88 kJ·mol⁻¹ for the conversion of this compound to dichlorvos.[6]

Photolysis

Aqueous photolysis of this compound is a very slow process, with an estimated half-life greater than 2000 days.[5] Soil photolysis is also slow, with a corrected half-life of 54 days or more, although this result is noted to be highly uncertain.[5]

Biotic Degradation of this compound

Microorganisms play a significant role in the degradation of this compound in the environment. Various bacteria and fungi have been identified that can utilize this compound as a source of carbon and phosphorus.[7][8][9]

The initial step in the microbial degradation of this compound is often its hydrolysis to dichlorvos.[7] Subsequent degradation involves the cleavage of the P-C bond, leading to the formation of dimethyl hydrogen phosphate (B84403) and chloral (B1216628) hydrate.[7] These intermediates can be further metabolized. For instance, the fungus Aspergillus sydowii has been shown to deoxidize these compounds to dimethyl phosphite (B83602) and trichloroethanal.[7] The bacterium Bacillus tequilensis has also been identified as a potent this compound degrader, with deoxidation and dehydration being the preferred metabolic reactions.[8]

Enzymes such as organophosphorus hydrolases are key to the biodegradation of organophosphate pesticides, facilitating the hydrolysis of phosphoric acid esters.[10]

Table 3: Microbial Degradation of this compound

| Microorganism | Initial this compound Concentration (mg/L) | Degradation (%) | Time (days) | Reference |

| Aspergillus sydowii PA F-2 | 100 | 75.31 | 7 | [7] |

| Bacillus tequilensis PA F-3 | 200 | 71.1 | 5 | [8] |

| Chlamydomonas reinhardtii | 100 | 100 | - | [11] |

Degradation Pathways Visualization

The following diagrams illustrate the key abiotic and biotic degradation pathways of this compound.

Caption: Abiotic degradation pathway of this compound to dichlorvos.

Caption: Biotic degradation pathway of this compound by Aspergillus sydowii.

Experimental Protocols

Accurate quantification of this compound and dichlorvos is essential for degradation studies. Due to the thermal instability of this compound, which can readily convert to dichlorvos at high temperatures, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred analytical method.[6][12]

Sample Preparation: QuEChERS Method for Solid Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and environmental matrices.[12][13][14]

Protocol:

-

Homogenization: Homogenize a representative sample (e.g., 10-15 g of soil or food product).[12]

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile (B52724) (containing 1% acetic acid for the AOAC method).[12]

-

Add internal standards if required.

-

Shake vigorously for 1 minute.

-

Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium acetate).[13]

-

Shake immediately and vigorously for 1 minute.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the supernatant (e.g., 1 mL) to a dSPE tube containing a cleanup sorbent mixture (e.g., PSA, C18, GCB) and magnesium sulfate.[12][13]

-

Vortex for 30 seconds to 1 minute.

-

The resulting supernatant is ready for LC-MS/MS analysis. For GC-MS analysis, a solvent exchange step may be necessary.[13]

-

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a common method for the extraction and pre-concentration of pesticides from aqueous samples.[16][17][18]

Protocol:

-

Cartridge Conditioning:

-

Condition a C18 SPE cartridge by passing 10 mL of methanol (B129727) followed by 10 mL of deionized water.[17]

-

-

Sample Loading:

-

Drying:

-

Elution:

-

Elute the retained analytes with an appropriate solvent, such as dichloromethane (B109758) or ethyl acetate.[16][17]

-

-

Concentration and Reconstitution:

-

Concentrate the eluate using a gentle stream of nitrogen or a rotary evaporator.

-

Reconstitute the residue in a suitable solvent for chromatographic analysis.

-

LC-MS/MS Analysis

Table 4: Example LC-MS/MS Parameters for this compound and Dichlorvos Analysis

| Parameter | Setting | Reference |

| LC System | ||

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | |

| Mobile Phase A | Water with 0.1% formic acid | |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | |

| Gradient | A typical gradient starts with a high percentage of aqueous phase, ramping to a high percentage of organic phase. | |

| Flow Rate | 0.3 mL/min | |

| Injection Volume | 10 µL | |

| Column Temperature | 40°C | |

| MS/MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | |

| Monitored Transitions | This compound: m/z 259 → 109Dichlorvos: m/z 221 → 108.9 | |

| Declustering Potential (DP) | This compound: 70 VDichlorvos: 80 V | |

| Collision Energy (CE) | This compound: 11 eVDichlorvos: 12 eV |

Conclusion

The degradation of this compound is a complex process influenced by a variety of abiotic and biotic factors. The primary transformation product, dichlorvos, is of significant toxicological concern. This guide has provided a detailed overview of the degradation pathways, the key factors influencing these processes, and robust analytical methodologies for their study. The quantitative data and experimental protocols presented herein serve as a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development, facilitating a deeper understanding of the environmental fate and risks associated with this compound and its metabolites.

References

- 1. Organophosphorus insecticide Trichlorphon this compound 30%EC [rayfull.net]

- 2. This compound 80%WP organophosphate insecticide CAS No 52-68-6_Greenriver Industry Co., Ltd [greenrivercn.com]

- 3. pomais.com [pomais.com]

- 4. This compound | C4H8Cl3O4P | CID 5853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biodegradation of the Organophosphate this compound and Its Major Degradation Products by a Novel Aspergillus sydowii PA F-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Performance of this compound degradation by a novel Bacillus tequilensis strain PA F-3 and its proposed biodegradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Abiotic hydrolysis of pesticides in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. gcms.cz [gcms.cz]

- 13. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 14. weber.hu [weber.hu]

- 15. acoreconsumiveis.com.br [acoreconsumiveis.com.br]

- 16. Simple analytical methodology based on solid phase extraction for monitoring pesticide residues in natural waters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. thermoscientific.fr [thermoscientific.fr]

In-depth analysis of Trichlorfon's chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical and physical properties of Trichlorfon, an organophosphate insecticide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental methodologies, and clear visual representations of its biochemical interactions.

Chemical and Physical Properties of this compound

This compound is a white crystalline solid, available in various formulations, including soluble powders and granules.[1][2] It functions as a non-systemic insecticide with both contact and stomach action.[2][3] The technical-grade product is a racemic mixture of two enantiomers.[2][3]

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate[2][3][4][5][6][7] |

| CAS Name | dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate[3] |

| CAS Registry Number | 52-68-6[2][3][4][5][6][8][9] |

| Chemical Formula | C₄H₈Cl₃O₄P[2][3][4][5][6][8][9][10] |

| Molecular Weight | 257.44 g/mol [4][5][9][10] |

| InChI Key | NFACJZMKEDPNKN-UHFFFAOYSA-N[3][5] |

| Synonyms | Metrifonate, Chlorophos, Dipterex, Dylox[4][11] |

Physicochemical Properties

| Property | Value | Conditions |

| Melting Point | 75 - 84 °C[1][4][6][12][13][14][15][16] | |

| Boiling Point | 100 °C[4][10][12][14][15][16] | at 0.1 mmHg |

| Density | 1.73 g/cm³[4][10][13][14][15][16] | at 20 °C |

| Vapor Pressure | 7.8 x 10⁻⁶ mmHg[4][10][11][14] | at 20 °C |

| Water Solubility | 120 - 154 g/L[1][4][6][12][13] | at 20-25 °C |

| Solubility in Organic Solvents | - Benzene: 15.2 g/100 ml- Chloroform: 75.0 g/100 ml- Diethyl ether: 17.0 g/100 ml- n-hexane: 0.08 g/100 ml | at 25 °C[4] |

| LogP (Octanol-Water Partition Coefficient) | 0.43 - 0.57[4][11][12] | |

| pKa | ~6[12][16] | Estimated |

Biochemical Activity and Signaling Pathway

This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] It is considered a prodrug that, particularly under alkaline conditions, undergoes a dehydrochlorination reaction to form the more potent acetylcholinesterase inhibitor, 2,2-dichlorovinyl dimethyl phosphate (B84403) (Dichlorvos or DDVP).[6][11] This conversion is pH-dependent, with the rate increasing significantly at higher pH levels.[10][17]

The inhibition of AChE by Dichlorvos is irreversible and leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[11] This accumulation results in the overstimulation of cholinergic receptors, leading to the toxic effects observed in insects and other organisms.

Experimental Protocols

Determination of this compound by Gas Chromatography (GC)

This protocol outlines a method for the quantitative analysis of this compound in various matrices using gas chromatography.

Methodology:

-

Sample Preparation:

-

Extract a known weight of the homogenized sample with a suitable solvent, such as ethyl acetate or a mixture of acetonitrile (B52724) and ethyl acetate.[18]

-

The extraction can be performed by shaking or using techniques like solid-phase extraction (SPE).

-

Concentrate the extract under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of an appropriate solvent for GC analysis.

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS) or a specific detector like a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD).[4]

-

Column: A capillary column suitable for organophosphate pesticide analysis, such as a DB-1 or equivalent.[4]

-

Injection: Use a splitless or on-column injection technique.

-

Oven Temperature Program: An initial temperature of around 60-80°C, held for 1-2 minutes, followed by a ramp to a final temperature of 250-280°C at a rate of 10-20°C/min.

-

Carrier Gas: Helium or nitrogen at a constant flow rate.

-

Detection: For MS, operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

-

-

Quantification:

-

Prepare a calibration curve using certified reference standards of this compound at different concentrations.

-

Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

-

Determination of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the analysis of this compound using HPLC, which is particularly useful for heat-labile compounds.

Methodology:

-

Sample Preparation:

-

Follow a similar extraction procedure as described for the GC method.

-

Clean up the extract using a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interfering matrix components.[14]

-

Evaporate the cleaned extract to dryness and reconstitute in the mobile phase.

-

-

HPLC-UV/MS Analysis:

-

Instrument: High-performance liquid chromatograph coupled with a UV detector or a mass spectrometer (LC-MS/MS).

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water (often with a formic acid modifier) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Detection: UV detection can be used, but LC-MS/MS provides higher sensitivity and specificity, monitoring specific parent-daughter ion transitions for this compound and its metabolite, Dichlorvos.[19]

-

-

Quantification:

-

Construct a calibration curve using standard solutions of this compound.

-

Determine the concentration in the samples by comparing their peak areas or responses to the calibration curve.

-

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and the inhibitory effects of compounds like this compound.[3][8]

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 8.0.

-

DTNB (Ellman's Reagent): Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in the phosphate buffer to a final concentration of 10 mM.

-

Substrate (Acetylthiocholine Iodide - ATCI): Prepare a solution of ATCI in the phosphate buffer. The final concentration in the assay will typically be in the millimolar range.

-

Enzyme Solution: Prepare a solution of acetylcholinesterase in the phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add in the following order:

-

Phosphate buffer

-

DTNB solution

-

This compound solution (or buffer for control)

-

Enzyme solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Take kinetic readings every minute for a defined period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each well.

-

Determine the percent inhibition of AChE activity by this compound by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor).

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by testing a range of this compound concentrations and plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

References

- 1. epa.gov [epa.gov]

- 2. This compound (Ref: OMS 800) [sitem.herts.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. epa.gov [epa.gov]

- 6. Dichlorvos - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 9. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Dichlorvos toxicity: A public health perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. broadpharm.com [broadpharm.com]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound (EHC 132, 1992) [inchem.org]

- 18. researchgate.net [researchgate.net]

- 19. rroij.com [rroij.com]

An In-depth Technical Guide to the Spectroscopic and Crystallographic Data of Trichlorfon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and crystallographic data available for Trichlorfon, an organophosphate insecticide. The information is compiled from various scientific sources to assist researchers, scientists, and drug development professionals in their understanding and utilization of this compound. This document presents key quantitative data in structured tables, details relevant experimental protocols, and visualizes associated biochemical pathways.

Spectroscopic Data of this compound

Spectroscopic analysis is fundamental to the structural elucidation and quantification of this compound. The following sections summarize the available Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the phosphorus environment within the this compound molecule.

Table 1: 1H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~3.8 | Doublet | ~11 | O-CH3 |

| ~4.8 | Doublet of Doublets | - | CH-OH |

| ~5.5 | Singlet (broad) | - | OH |

Table 2: 13C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~54 | O-CH3 |

| ~85 | P-CH |

| ~101 | CCl3 |

Table 3: 31P NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) |

| ~22 |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic absorption of infrared radiation.

Table 4: FT-IR Spectral Data of this compound

| Wavenumber (cm-1) | Functional Group Assignment |

| ~3250 | O-H stretch (hydroxyl group) |

| ~2950 | C-H stretch (methyl groups) |

| ~1270 | P=O stretch (phosphoryl group) |

| ~1030 | P-O-C stretch |

| ~780 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Table 5: Mass Spectrometry (GC-MS, EI) Fragmentation Data of this compound [1]

| m/z | Relative Intensity (%) | Putative Fragment |

| 256 | Low | [M]+ (Molecular Ion) |

| 145 | 43.77 | [C2H6O3PCl2]+ |

| 139 | 33.33 | [C2H3Cl3O]+ |

| 110 | 52.78 | [C2H7O3P]+ |

| 109 | 99.99 | [C2H6O3P]+ |

| 79 | 61.67 | [CH4O2P]+ |

Table 6: LC-MS/MS Fragmentation Data of this compound [2]

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 257 ([M+H]+) | 109 | 11 |

Crystallographic Data of this compound

Experimental Protocols

The following sections outline generalized experimental protocols for the spectroscopic analysis of this compound. These should be adapted and optimized for specific instrumentation and analytical requirements.

NMR Spectroscopy

Objective: To obtain 1H, 13C, and 31P NMR spectra of this compound.

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of solid this compound for 1H NMR and 50-100 mg for 13C NMR.[3]

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6) in a clean, dry vial.[4] The typical volume of solvent is around 0.6-0.7 mL.[4][5]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette plugged with cotton wool into a clean 5 mm NMR tube.[6]

-

The final solution height in the NMR tube should be approximately 4-5 cm.[4]

-

Cap the NMR tube and wipe the exterior clean before insertion into the spectrometer.[4]

Instrumental Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-5 seconds.

-

-

13C NMR:

-

Acquire a proton-decoupled 13C spectrum.

-

A larger number of scans will be required compared to 1H NMR due to the lower natural abundance and sensitivity of the 13C nucleus.

-

-

31P NMR:

FT-IR Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

KBr Pellet Method:

-

Thoroughly dry IR-grade potassium bromide (KBr) in an oven to remove any moisture.[8][9]

-

In an agate mortar and pestle, grind 1-2 mg of this compound to a very fine powder.[8]

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.[8]

-

Grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.[8][10]

-

Transfer the powder to a pellet-forming die.[8]

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.[9][10]

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.[9]

-

Acquire the spectrum over the desired range (e.g., 4000-400 cm-1). A background spectrum of a blank KBr pellet or empty sample compartment should be collected.[9]

Mass Spectrometry (LC-MS/MS)

Objective: To determine the mass-to-charge ratio of this compound and its fragments for identification and quantification.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

-

Prepare working standard solutions by diluting the stock solution to the desired concentration range with the initial mobile phase composition.

-

For analysis in complex matrices (e.g., environmental or biological samples), an appropriate extraction and clean-up procedure, such as QuEChERS or solid-phase extraction (SPE), is required.[11]

LC-MS/MS Instrumental Parameters (Example): [2]

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2]

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.[2]

-

MRM Transition: Monitor the transition from the precursor ion [M+H]+ (m/z 257) to a specific product ion (e.g., m/z 109).[2]

-

Optimize ion source parameters (e.g., spray voltage, gas flows, temperatures) and compound-specific parameters (e.g., declustering potential, collision energy) to maximize signal intensity.[2]

-

Signaling Pathways and Experimental Workflows

This compound's primary mechanism of toxicity involves the inhibition of acetylcholinesterase. Its metabolism in biological systems leads to the formation of various byproducts.

Acetylcholinesterase Inhibition Pathway

This compound is an irreversible inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[12] The organophosphate group of this compound covalently binds to the serine residue in the active site of AChE, rendering the enzyme inactive.[13]

Metabolic Pathway of this compound

This compound undergoes metabolic transformation in biological systems, primarily through hydrolysis and other enzymatic reactions. A major metabolic pathway involves its conversion to the more potent acetylcholinesterase inhibitor, Dichlorvos (DDVP).[1] Further degradation leads to the formation of various metabolites that are eventually excreted.[1]

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a sample matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

References

- 1. This compound | C4H8Cl3O4P | CID 5853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eng.uc.edu [eng.uc.edu]

- 3. scribd.com [scribd.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 9. scienceijsar.com [scienceijsar.com]

- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 11. waterboards.ca.gov [waterboards.ca.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Trichlorfon as a Prodrug: A Technical Guide to its Conversion to Dichlorvos

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the organophosphate insecticide trichlorfon, focusing on its role as a prodrug and its chemical conversion to the more potent acetylcholinesterase inhibitor, dichlorvos (B1670471). This document outlines the chemical transformation, influential factors, quantitative data, and detailed experimental protocols for the analysis of these compounds.

Introduction

This compound, a widely used organophosphate insecticide, functions as a prodrug, undergoing a chemical transformation in vivo and under certain environmental conditions to form its more toxic and biologically active metabolite, dichlorvos.[1] This conversion is a critical aspect of this compound's efficacy and toxicological profile. Understanding the kinetics and mechanisms of this transformation is paramount for researchers in toxicology, environmental science, and drug development. Dichlorvos is a more potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of cholinergic receptors and subsequent toxic effects.

Chemical Conversion of this compound to Dichlorvos

The conversion of this compound to dichlorvos is not a hydrolysis reaction but rather a dehydrochlorination reaction.[3] This transformation involves the removal of a hydrogen atom and a chlorine atom from the trichloroethyl group of the this compound molecule, resulting in the formation of a double bond and yielding dichlorvos (2,2-dichlorovinyl dimethyl phosphate).

Figure 1. Chemical conversion of this compound to dichlorvos.

This reaction occurs spontaneously and is significantly influenced by the pH and temperature of the environment.

Factors Influencing the Conversion

The rate and extent of this compound's conversion to dichlorvos are primarily dictated by pH and temperature.

3.1. Influence of pH

The dehydrochlorination of this compound is markedly accelerated under alkaline conditions. As the pH increases, the rate of conversion increases significantly.

3.2. Influence of Temperature

Higher temperatures also promote the conversion of this compound to dichlorvos. The reaction follows first-order kinetics, and the rate constants increase with temperature.

Quantitative Data

The following tables summarize the quantitative data regarding the influence of pH on the conversion of this compound to dichlorvos.

Table 1: Half-life of this compound at 25°C at Various pH Levels

| pH | Half-life | Reference |

| 5 | 104 days | [3] |

| 6 | 3.7 days | |

| 7 | 34 hours | [3] |

| 8 | 63 minutes | |

| 9 | 31 minutes | [3] |

Table 2: Maximum Percentage of this compound Converted to Dichlorvos at 25°C

| pH | Maximum Conversion (%) | Reference |